molecular formula C10H6BrF2NS B2464104 2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole CAS No. 2248320-38-7

2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole

Cat. No. B2464104
CAS RN: 2248320-38-7
M. Wt: 290.13
InChI Key: GOJWEBHLEUBEHZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a thiazole derivative that has been found to possess a range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been studied for its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes and proteins involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. It has also been suggested that the compound disrupts the membrane integrity of viruses and bacteria, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of hepatitis C virus and the growth of MRSA. In vivo studies have shown that the compound has antitumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole in lab experiments include its potent biological activity and its ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are numerous future directions for research on 2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, the compound could be studied for its potential as a therapeutic agent in other diseases, such as viral infections and inflammatory disorders. Finally, the compound could be modified to generate analogs with improved activity and selectivity.

Synthesis Methods

The synthesis method of 2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole involves the reaction of 2-bromoaniline with difluoromethylthiocarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium methoxide to yield the final product. This method has been optimized to provide a high yield of the compound with good purity.

properties

IUPAC Name

2-(2-bromophenyl)-5-(difluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NS/c11-7-4-2-1-3-6(7)10-14-5-8(15-10)9(12)13/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJWEBHLEUBEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-5-(difluoromethyl)-1,3-thiazole

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